2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid
CAS No.: 1256358-58-3
Cat. No.: VC0172008
Molecular Formula: C12H9BF3NO3
Molecular Weight: 283.013
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256358-58-3 |
|---|---|
| Molecular Formula | C12H9BF3NO3 |
| Molecular Weight | 283.013 |
| IUPAC Name | [6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C12H9BF3NO3/c14-12(15,16)8-1-4-10(5-2-8)20-11-6-3-9(7-17-11)13(18)19/h1-7,18-19H |
| Standard InChI Key | ARLNSNRYOJMOCB-UHFFFAOYSA-N |
| SMILES | B(C1=CN=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O |
Introduction
Chemical Identity and Nomenclature
2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid is uniquely identified through several standardized systems. The compound is registered with CAS number 1256358-58-3, which serves as its primary identifier in chemical databases and literature . It is also known by several synonyms that reflect its structural configuration, including [6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid, 6-(4-trifluoromethylphenoxy)pyridine-3-boronic acid, and Boronic acid, B-[6-[4-(trifluoromethyl)phenoxy]-3-pyridinyl]- . These alternative names provide different perspectives on the same molecular structure, emphasizing various aspects of its chemical arrangement.
Molecular Structure and Composition
Structural Features
2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid possesses a complex molecular structure characterized by several key functional groups. The compound contains a pyridine ring with a boronic acid group at the 5-position (or 3-position in alternative numbering systems). Additionally, it features a 4-trifluoromethylphenoxy group attached to the pyridine ring, creating a distinctive chemical architecture that contributes to its specific reactivity patterns.
The presence of the trifluoromethyl group (CF₃) on the phenyl ring introduces significant electronic effects, altering the electron distribution throughout the molecule. This electronic configuration contributes to the compound's chemical behavior, particularly in reactions where electron density plays a crucial role. The boronic acid functional group (-B(OH)₂) serves as a reactive center, making this compound valuable in synthetic applications, especially in coupling reactions.
Chemical Formula and Molecular Weight
The molecular formula of 2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid is C₁₂H₉BF₃NO₃, representing its atomic composition . This formula indicates the presence of twelve carbon atoms, nine hydrogen atoms, one boron atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms. The accurate molecular weight of the compound is 283.01100 g/mol , which is essential information for stoichiometric calculations in synthetic applications.
The exact mass of the compound is reported as 283.06300 , which represents the calculated mass based on the most abundant isotopes of each element. This value is particularly important for mass spectrometry applications and identification.
Physical and Chemical Properties
Fundamental Physical Properties
Applications and Significance in Organic Synthesis
Pharmaceutical Relevance
The molecular structure of 2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid suggests potential applications in pharmaceutical research. Compounds containing trifluoromethyl groups are often explored in medicinal chemistry due to the unique properties this group imparts, including increased lipophilicity, metabolic stability, and binding selectivity. The boronic acid functionality provides a versatile handle for further derivatization, potentially enabling the synthesis of complex drug candidates.
The moderate LogP value (1.57250) and PSA (62.58000) of this compound suggest reasonable drug-like properties, indicating potential relevance in the development of bioactive compounds. These parameters fall within ranges often considered favorable for oral bioavailability in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume